Valomaciclovir

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: this compound Stearate (active moiety of).

Structure

3D Structure

Properties

CAS No. |

195157-34-7 |

|---|---|

Molecular Formula |

C15H24N6O4 |

Molecular Weight |

352.39 g/mol |

IUPAC Name |

[(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C15H24N6O4/c1-8(2)10(16)14(24)25-4-3-9(6-22)5-21-7-18-11-12(21)19-15(17)20-13(11)23/h7-10,22H,3-6,16H2,1-2H3,(H3,17,19,20,23)/t9-,10+/m1/s1 |

InChI Key |

ATSZELKUSAREPW-ZJUUUORDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC[C@H](CN1C=NC2=C1N=C(NC2=O)N)CO)N |

Canonical SMILES |

CC(C)C(C(=O)OCCC(CN1C=NC2=C1N=C(NC2=O)N)CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Valomaciclovir's Mechanism of Action Against Herpesviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valomaciclovir, also known as EPB-348, is an antiviral prodrug that was developed for the treatment of herpesvirus infections, particularly herpes zoster (shingles), caused by the varicella-zoster virus (VZV). It is the L-valyl ester of omaciclovir, its active antiviral metabolite. The rationale behind the development of this compound was to improve the oral bioavailability of omaciclovir, allowing for less frequent dosing compared to existing therapies like valacyclovir.[1][2] Although its clinical development was discontinued, the mechanism of action of its active form, omaciclovir, provides valuable insights into the ongoing efforts to develop novel anti-herpesvirus therapeutics.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available data, experimental methodologies, and visual representations of the key pathways.

Core Mechanism of Action: Inhibition of Viral DNA Synthesis

This compound exerts its antiviral effect through its conversion to the active metabolite, omaciclovir. Omaciclovir, an acyclic guanosine analog, targets the viral DNA polymerase, a critical enzyme for the replication of the herpesvirus genome.[3][4] The mechanism can be dissected into a multi-step intracellular process that ultimately leads to the termination of viral DNA chain elongation.

Intracellular Conversion and Activation

Following oral administration, this compound is absorbed and rapidly metabolized to omaciclovir and the amino acid L-valine.[4] Once inside a virus-infected cell, omaciclovir undergoes a series of phosphorylation events to become its active triphosphate form, omaciclovir-triphosphate. This activation is a crucial step and is initiated by a virus-encoded thymidine kinase (TK).[4] The reliance on viral TK for the initial phosphorylation step confers selectivity to the drug, as it is preferentially activated in infected cells over uninfected host cells. Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by cellular kinases.

Targeting the Viral DNA Polymerase

Omaciclovir-triphosphate acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP).[4] The structural similarity allows omaciclovir-triphosphate to bind to the active site of the viral DNA polymerase.

Chain Termination and Inhibition of Viral Replication

Upon incorporation into the growing viral DNA strand, omaciclovir acts as a chain terminator, halting further elongation of the DNA chain. Unlike acyclovir, which is an obligate chain terminator due to the lack of a 3'-hydroxyl group, omaciclovir's mechanism is described as resulting in limited chain elongation.[4] This disruption of DNA synthesis effectively inhibits viral replication.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the activation pathway of this compound and a general workflow for assessing its antiviral activity.

Caption: Intracellular activation pathway of this compound.

Caption: General experimental workflow for in vitro antiviral activity assessment.

Quantitative Data Summary

Due to the discontinued development of this compound, publicly available quantitative data, such as IC50 values for omaciclovir against a comprehensive panel of herpesviruses, is limited. The following table summarizes the available clinical trial dosage information for this compound (EPB-348) in the treatment of herpes zoster.

| Drug | Dosage Regimen | Comparator | Indication | Study Phase | Reference |

| This compound (EPB-348) | 1,000 mg once-daily | Valacyclovir 1,000 mg 3-times daily | Acute Herpes Zoster | Phase 2b | [2] |

| This compound (EPB-348) | 2,000 mg once-daily | Valacyclovir 1,000 mg 3-times daily | Acute Herpes Zoster | Phase 2b | [2] |

| This compound (EPB-348) | 3,000 mg once-daily | Valacyclovir 1,000 mg 3-times daily | Acute Herpes Zoster | Phase 2b | [1] |

Experimental Protocols

Detailed experimental protocols from the preclinical and clinical studies of this compound are not extensively published. However, based on standard virological assays, the following methodologies would have been central to its evaluation.

Plaque Reduction Assay for IC50 Determination

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

-

Cell Seeding: Human embryonic lung fibroblasts (e.g., MRC-5 cells), a suitable host for VZV, are seeded in 6-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayers are infected with a known titer of a laboratory-adapted or clinical isolate of VZV for 1-2 hours to allow for viral adsorption.

-

Drug Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) containing serial dilutions of omaciclovir. A no-drug control is included.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for the formation of visible plaques in the control wells (typically 5-7 days for VZV).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques.

-

IC50 Calculation: The number of plaques in the drug-treated wells is compared to the number in the control wells. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50%.

VZV DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the drug on the viral DNA polymerase.

-

Enzyme Purification: VZV DNA polymerase is purified from VZV-infected cells using chromatographic techniques.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a DNA template-primer (e.g., activated calf thymus DNA), radiolabeled dNTPs (including [3H]dGTP), and varying concentrations of omaciclovir-triphosphate.

-

Enzyme Reaction: The purified VZV DNA polymerase is added to the reaction mixture to initiate DNA synthesis. The reaction is allowed to proceed for a defined period at an optimal temperature.

-

Quantification of DNA Synthesis: The reaction is stopped, and the newly synthesized, radiolabeled DNA is precipitated and collected on filters. The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the DNA polymerase activity.

-

Inhibition Analysis: The DNA polymerase activity in the presence of different concentrations of omaciclovir-triphosphate is compared to the activity in the absence of the inhibitor to determine the inhibitory constant (Ki).

Conclusion

This compound, through its active metabolite omaciclovir, represents a targeted approach to inhibiting herpesvirus replication by interfering with the viral DNA polymerase. Its mechanism of action, involving intracellular activation by viral thymidine kinase and subsequent inhibition of DNA synthesis, underscores a key strategy in antiviral drug development. While the clinical development of this compound was halted, the principles of its design and mechanism of action continue to be relevant for the development of next-generation anti-herpesvirus agents with improved pharmacokinetic profiles and efficacy. Further research into non-nucleoside inhibitors and other novel viral targets remains a critical area of focus in the fight against herpesvirus infections.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. This compound versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. mdpi.com [mdpi.com]

Valomaciclovir: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valomaciclovir, also known by its development codes EPB-348 and MIV-606, is a prodrug of the acyclic guanosine analog omaciclovir (also referred to as H2G).[1][2] It has been investigated for its antiviral activity, particularly against members of the Herpesviridae family, including Varicella-Zoster Virus (VZV), the causative agent of shingles (herpes zoster), and Epstein-Barr Virus (EBV), the primary cause of infectious mononucleosis.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

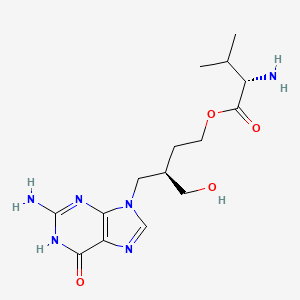

Chemical Structure and Properties

This compound is chemically designated as [(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] (2S)-2-amino-3-methylbutanoate. It is the L-valyl ester of omaciclovir, a structural modification designed to enhance its oral bioavailability.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] (2S)-2-amino-3-methylbutanoate |

| Molecular Formula | C15H24N6O4 |

| CAS Number | 195157-34-7 |

| Canonical SMILES | CC(C)C(C(=O)OCC(CN1C=NC2=C1N=C(NC2=O)N)CO)N |

| InChI Key | ATSZELKUSAREPW-ZJUUUORDSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 352.39 g/mol | PubChem |

| Topological Polar Surface Area | 158 Ų | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

Synthesis and Characterization

Experimental Protocols

Synthesis of this compound (General Procedure):

A general synthetic approach for valine esters of guanosine analogs involves the coupling of the acyclic nucleoside with a protected L-valine derivative, followed by deprotection. While a specific, detailed protocol for the synthesis of this compound is not publicly available, a representative procedure based on the synthesis of analogous compounds like valacyclovir is as follows:

-

Protection of L-valine: The amino group of L-valine is protected with a suitable protecting group, such as a carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) group, to prevent side reactions during the esterification.

-

Esterification: The protected L-valine is activated using a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)) and then reacted with the primary hydroxyl group of omaciclovir in an appropriate solvent (e.g., dimethylformamide (DMF)).

-

Deprotection: The protecting group is removed from the valine moiety to yield this compound. For a Cbz group, this is typically achieved by catalytic hydrogenation. For a Boc group, acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) are used.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Characterization of this compound:

The identity and purity of synthesized this compound would be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be employed to determine the purity of the compound and to separate it from any starting materials or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the characteristic functional groups present in the this compound molecule, such as C=O (ester and amide), N-H, and O-H stretching vibrations.

Mechanism of Action

This compound is a prodrug that is converted in vivo to its active form, omaciclovir triphosphate. The antiviral activity of this compound is dependent on this intracellular conversion.

The proposed mechanism of action involves the following steps:

-

Absorption and Conversion: Following oral administration, this compound is absorbed and rapidly metabolized by intestinal and/or hepatic esterases, which hydrolyze the valine ester to yield the active moiety, omaciclovir, and the amino acid L-valine.

-

Selective Phosphorylation: In VZV-infected cells, omaciclovir is selectively phosphorylated by the virus-encoded thymidine kinase (TK) to omaciclovir monophosphate. This step is crucial for the drug's selectivity, as viral TK has a much higher affinity for omaciclovir than the host cell's TK.

-

Conversion to Triphosphate: Cellular kinases subsequently convert omaciclovir monophosphate to the diphosphate and then to the active triphosphate form, omaciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: Omaciclovir triphosphate acts as a competitive inhibitor of the VZV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.

-

Chain Termination: Upon incorporation into the viral DNA, omaciclovir triphosphate acts as a chain terminator, preventing further elongation of the DNA strand. This is because omaciclovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This ultimately halts viral DNA replication.[1]

Experimental Workflows

This compound has been evaluated in clinical trials for the treatment of herpes zoster. The following diagram illustrates a typical workflow for such a clinical study.

References

- 1. Update On Emerging Antivirals For The Management Of Herpes Simplex Virus Infections: A Patenting Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large Subunit of the Human Herpes Simplex Virus Terminase as a Promising Target in Design of Anti-Herpesvirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epiphany Biosciences, Inc. Reports Initiation of Phase 2 Study of this compound for the Treatment of Acute Infectious Mononucleosis - BioSpace [biospace.com]

- 4. News for Medical Independent Sales Representatives and Medical Distributors: Epiphany Biosciences Initiates Program to Assess this compound (EPB-348) as Adjunctive Therapy in Multiple Sclerosis (MS) [salesandmarketingnetwork.com]

- 5. This compound versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Valomaciclovir: A Technical Guide to its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valomaciclovir, an antiviral agent developed by Medivir AB and licensed to Epiphany Biosciences, represents a significant area of investigation in the landscape of anti-herpesvirus therapeutics. As a prodrug, this compound is converted in the body to its active form, omaciclovir, an acyclic guanosine analogue. This technical guide provides a comprehensive overview of the antiviral spectrum of activity of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. The development of this compound for herpes zoster and infectious mononucleosis was discontinued, making a thorough compilation of its known properties crucial for future research and development endeavors.

Mechanism of Action

The antiviral activity of this compound is attributable to its active metabolite, omaciclovir. The mechanism of action is analogous to that of acyclovir, a well-established anti-herpesvirus drug. It involves a multi-step intracellular activation process that ultimately leads to the inhibition of viral DNA synthesis.

Metabolic Activation Pathway:

This compound is the L-valyl ester of omaciclovir, a modification that enhances its oral bioavailability. Following oral administration, this compound is rapidly absorbed and hydrolyzed by cellular esterases to yield omaciclovir and the amino acid L-valine.

Omaciclovir is then selectively phosphorylated in virus-infected cells. The initial phosphorylation to omaciclovir monophosphate is catalyzed by a virus-encoded thymidine kinase (TK). This step is crucial for the drug's selectivity, as viral TK is significantly more efficient at phosphorylating omaciclovir than cellular TK.

Subsequently, cellular kinases, such as guanylate kinase, further phosphorylate omaciclovir monophosphate to the diphosphate form. A variety of cellular enzymes, including nucleoside diphosphate kinase, pyruvate kinase, and phosphoglycerate kinase, then catalyze the final phosphorylation step to the active triphosphate form, omaciclovir triphosphate.

Inhibition of Viral DNA Polymerase:

Omaciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the acyclic side chain of omaciclovir prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA replication.

Metabolic activation and mechanism of action of this compound.

In Vitro Antiviral Spectrum of Activity

The in vitro antiviral activity of omaciclovir has been evaluated against several members of the Herpesviridae family. The primary method for determining antiviral efficacy is the plaque reduction assay, which measures the concentration of the drug required to reduce the number of viral plaques by 50% (EC50).

| Virus | Assay Type | Cell Line | EC50 (µM) of Omaciclovir | EC50 (µM) of Acyclovir | EC50 (µM) of Penciclovir | Reference |

| Varicella-Zoster Virus (VZV) (20 clinical isolates) | Plaque Reduction Assay | Human Diploid Lung Cells (assumed) | 2.3 ± 0.8 | 46.8 | 78.7 | [1] |

Experimental Protocols

Plaque Reduction Assay for Varicella-Zoster Virus (VZV)

The following is a generalized protocol for a plaque reduction assay, which would be adapted for testing the susceptibility of VZV to omaciclovir.

1. Cell Culture and Virus Preparation:

-

Human diploid lung cells (e.g., MRC-5) are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) and seeded into multi-well plates to form a confluent monolayer.

-

A stock of a clinical or laboratory strain of VZV is diluted to a concentration that produces a countable number of plaques (typically 20-100 plaques per well).

2. Drug Preparation and Incubation:

-

Omaciclovir is solubilized in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in cell culture medium to achieve a range of final concentrations.

-

The cell monolayers are infected with the prepared virus stock. After an adsorption period (e.g., 1-2 hours), the virus inoculum is removed.

3. Overlay and Incubation:

-

An overlay medium containing the different concentrations of omaciclovir is added to the wells. The overlay is typically a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict the spread of the virus and allow for the formation of distinct plaques.

-

The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 5-7 days for VZV).

4. Plaque Visualization and Counting:

-

After the incubation period, the overlay medium is removed, and the cell monolayer is fixed (e.g., with methanol) and stained (e.g., with crystal violet).

-

Plaques, which appear as clear areas against a background of stained cells, are counted under a microscope.

5. Data Analysis:

-

The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug).

-

The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis to calculate the concentration that inhibits plaque formation by 50%.

Plaque Reduction Assay Workflow.

In Vivo Efficacy: Clinical Trial in Herpes Zoster

A randomized, double-blind, active-controlled Phase 2b clinical trial was conducted to evaluate the efficacy and safety of once-daily oral this compound for the treatment of acute herpes zoster in immunocompetent adults.[3]

Study Design:

-

Participants: 373 immunocompetent adults with a herpes zoster rash onset within the preceding 72 hours.

-

Treatment Arms:

-

This compound 1,000 mg once daily for 7 days.

-

This compound 2,000 mg once daily for 7 days.

-

This compound 3,000 mg once daily for 7 days.

-

Valacyclovir 1,000 mg three times daily for 7 days (active comparator).

-

-

Primary Efficacy Endpoint: Time to complete crusting of all lesions.

-

Secondary Efficacy Endpoints: Time to rash resolution, time to cessation of new lesion formation, and time to cessation of pain.

Key Findings:

-

Non-inferiority: The 2,000 mg and 3,000 mg once-daily doses of this compound were non-inferior to three-times-daily valacyclovir in the time to complete crusting of the rash.[3]

-

Superiority: The 3,000 mg once-daily dose of this compound was found to be statistically superior to valacyclovir in shortening the time to complete rash crusting.[3]

-

Pain Resolution: While no statistically significant differences were observed in the time to cessation of pain, there were trends toward improved pain resolution in the higher-dose this compound groups.

-

Safety: The safety profile of this compound was comparable to that of valacyclovir, with the most common adverse events being nausea, headache, and vomiting.[3]

Conclusion

This compound, through its active metabolite omaciclovir, demonstrates potent in vitro activity against Varicella-Zoster Virus, surpassing that of established antivirals like acyclovir and penciclovir. Its mechanism of action, involving selective activation in virus-infected cells and subsequent inhibition of viral DNA polymerase, is a well-validated strategy for anti-herpesvirus therapy. Clinical trial data in patients with herpes zoster indicated that a once-daily regimen of this compound was at least as effective as, and at higher doses superior to, a three-times-daily regimen of valacyclovir, with a comparable safety profile. Despite the discontinuation of its clinical development, the compiled data on this compound and omaciclovir provide valuable insights for the ongoing research and development of novel antiviral agents targeting herpesviruses. Further investigation into the full antiviral spectrum of omaciclovir could yet reveal additional therapeutic potential.

References

- 1. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Valomaciclovir Against Epstein-Barr Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with a range of clinical manifestations, from infectious mononucleosis to more severe conditions such as lymphoproliferative disorders and certain malignancies. The development of effective antiviral therapies against EBV remains a critical area of research. Valomaciclovir (VALM), a prodrug of the acyclic guanosine analogue H2G (MIV-606), has emerged as a promising candidate for the treatment of EBV infections. This technical guide provides an in-depth overview of the in vitro efficacy of this compound against the Epstein-Barr virus, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is the L-valine ester of H2G, a formulation that significantly enhances its oral bioavailability. Following administration, this compound is rapidly converted to its active form, H2G. The antiviral activity of H2G is dependent on its selective phosphorylation by viral thymidine kinase (TK) and subsequent conversion to a triphosphate derivative by cellular kinases. This active triphosphate metabolite acts as a potent inhibitor of the EBV DNA polymerase.

The primary mechanism of action involves the competitive inhibition of the viral DNA polymerase, a critical enzyme for the replication of the viral genome during the lytic phase of the EBV life cycle. The incorporation of the H2G-triphosphate into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication. This targeted action against the viral polymerase provides a high degree of selectivity for virus-infected cells, minimizing effects on uninfected host cells.

Figure 1: Mechanism of Action of this compound against EBV.

Quantitative In Vitro Efficacy

The in vitro antiviral activity of H2G, the active metabolite of this compound, has been quantified against Epstein-Barr virus in various cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (μM) | Reference |

| H2G | P3HR1 | 2.7 | [1] |

| H2G | Subject-derived lymphoblastoid cell lines | 1.9 | [1] |

Table 1: In Vitro Anti-EBV Activity of H2G

Experimental Protocols

The evaluation of the in vitro efficacy of this compound against EBV typically involves cell-based assays that quantify the inhibition of viral replication. A common and robust method is the quantitative real-time polymerase chain reaction (qPCR)-based antiviral susceptibility assay.

In Vitro Antiviral Susceptibility Assay Protocol

This protocol outlines the key steps for determining the IC50 of an antiviral compound against EBV using a qPCR-based method.[1]

-

Cell Culture and Lytic Cycle Induction:

-

EBV-producing cell lines, such as P3HR1, or patient-derived lymphoblastoid cell lines (LCLs) are cultured under standard conditions.

-

To ensure the virus is in its replicative (lytic) phase, cells are treated with an inducing agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

-

Drug Treatment:

-

The cultured cells are seeded in multi-well plates.

-

A serial dilution of the antiviral compound (e.g., H2G) is prepared and added to the cell cultures. Control wells receive no drug.

-

-

Incubation:

-

The treated and control cells are incubated for a defined period, typically 7 days, to allow for viral replication.

-

-

DNA Extraction:

-

After the incubation period, total cellular DNA is extracted from both the drug-treated and control cells using a commercial DNA extraction kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

The extracted DNA is subjected to qPCR to quantify the number of EBV DNA copies.

-

Primers and probes specific to a conserved region of the EBV genome are used.

-

A standard curve is generated using known quantities of EBV DNA to allow for absolute quantification.

-

-

Data Analysis:

-

The EBV DNA copy numbers from the drug-treated cells are compared to the untreated control.

-

The IC50 value is calculated as the drug concentration that results in a 50% reduction in EBV DNA levels compared to the control.

-

Figure 2: Experimental workflow for in vitro antiviral susceptibility testing.

Conclusion

This compound demonstrates potent in vitro activity against the Epstein-Barr virus by inhibiting viral DNA replication. Its active metabolite, H2G, effectively reduces viral DNA levels in lytically induced cell lines with low micromolar IC50 values. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-EBV compounds. Further research into the precise interactions with the viral DNA polymerase and the effects on different stages of the lytic cascade will provide a more comprehensive understanding of its antiviral profile and support its clinical development for the treatment of EBV-associated diseases.

References

A Technical Comparison of Valomaciclovir and Acyclovir: Molecular and Mechanistic Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir, a cornerstone of antiherpetic therapy for decades, and valomaciclovir, a later-developed prodrug, represent two distinct approaches to combating herpesvirus infections. While both ultimately target viral DNA replication, their molecular structures, activation pathways, and clinical development trajectories differ significantly. This technical guide provides an in-depth comparison of this compound and acyclovir, focusing on their core molecular and mechanistic distinctions, supported by available quantitative data and experimental methodologies.

Molecular Structure and Physicochemical Properties

The fundamental difference between acyclovir and the active form of this compound, omaciclovir, lies in their chemical structures. Acyclovir is a synthetic acyclic guanosine analog. This compound is the L-valyl ester prodrug of omaciclovir, which is itself an acyclic guanosine analog. This esterification in this compound is a strategic modification to enhance oral bioavailability.

| Property | This compound | Acyclovir |

| Chemical Name | [(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] (2S)-2-amino-3-methylbutanoate | 2-amino-9-((2-hydroxyethoxy)methyl)-1,9-dihydro-6H-purin-6-one |

| Molecular Formula | C15H24N6O4 | C8H11N5O3 |

| Molecular Weight | 352.39 g/mol | 225.21 g/mol |

| Prodrug | Yes (of Omaciclovir) | No |

Mechanism of Action: A Tale of Two Pathways

The antiviral activity of both compounds hinges on their ability to be converted into their active triphosphate forms within infected cells, which then inhibit viral DNA polymerase. However, the specifics of their activation and interaction with the viral replication machinery exhibit key differences.

Acyclovir: A Viral Thymidine Kinase-Dependent Pathway

Acyclovir's selective antiviral activity is primarily attributed to its initial phosphorylation by a virus-encoded thymidine kinase (TK).[1][2][3][4][5][6] This step is crucial as viral TK is significantly more efficient at phosphorylating acyclovir than cellular TKs.[1][7]

Once converted to acyclovir monophosphate, cellular kinases further phosphorylate it to the active acyclovir triphosphate (ACV-TP).[2][6] ACV-TP then acts as a competitive inhibitor of the viral DNA polymerase and, more importantly, as a chain terminator upon incorporation into the growing viral DNA strand, due to the absence of a 3'-hydroxyl group.[1][2][8]

This compound (Omaciclovir): A Direct DNA Polymerase Inhibitor

This compound is rapidly converted to its active form, omaciclovir, in the body. Omaciclovir is a direct inhibitor of viral DNA-directed DNA polymerase.[9] While detailed studies on its phosphorylation are less abundant due to its discontinued development, it is understood to also require conversion to a triphosphate form to exert its inhibitory effect. The specifics of which viral or cellular kinases are primarily responsible for this activation are not as well-defined as for acyclovir.

Comparative Antiviral Activity

Direct, head-to-head in vitro studies comparing the potency of omaciclovir and acyclovir are limited in the public domain. However, the clinical development of this compound for herpes zoster suggests an anticipated efficacy comparable to or potentially better than the standard of care, which includes acyclovir and its prodrug, valacyclovir.

A randomized, double-blind, active-controlled trial in immunocompetent adults with acute herpes zoster compared once-daily oral this compound with three-times-daily valacyclovir (a prodrug of acyclovir).[10] The study found that this compound at doses of 2,000 mg and 3,000 mg once daily were non-inferior to valacyclovir at 1,000 mg three times daily in terms of the time to complete crusting of the rash.[10] Furthermore, the 3,000 mg dose of this compound significantly shortened the time to complete rash crusting compared to valacyclovir.[10]

| Parameter | This compound (2,000 mg QD) vs. Valacyclovir (1,000 mg TID) | This compound (3,000 mg QD) vs. Valacyclovir (1,000 mg TID) |

| Primary Efficacy (Time to complete rash crusting) | Non-inferior | Non-inferior and statistically superior |

Source: Tyring SK, et al. J Infect Dis. 2012.[10]

Experimental Protocols

The evaluation of antiviral activity for compounds like acyclovir and omaciclovir typically involves standardized in vitro assays. A common and fundamental method is the Plaque Reduction Assay .

Plaque Reduction Assay Workflow

This assay quantifies the ability of a drug to inhibit the cytopathic effect of a virus, which manifests as "plaques" or areas of cell death in a monolayer of cultured cells.

Methodology Details:

-

Cell Culture: Appropriate host cells (e.g., Vero cells for herpes simplex virus) are seeded into multi-well plates to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with a known amount of virus.

-

Drug Application: Serial dilutions of the antiviral compounds (acyclovir and omaciclovir) are added to the infected cell cultures.

-

Overlay: A semi-solid medium (e.g., containing agarose or methylcellulose) is added to restrict viral spread to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Plates are incubated for a period sufficient for plaque development.

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each drug concentration.

-

Data Analysis: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control is determined and expressed as the IC50 value.

Conclusion

This compound and acyclovir, while both targeting herpesvirus DNA replication, exhibit fundamental molecular and mechanistic differences. Acyclovir's reliance on initial phosphorylation by viral thymidine kinase underpins its high selectivity. This compound, through its active form omaciclovir, also inhibits viral DNA polymerase, though the specifics of its activation pathway are less characterized. The prodrug strategy for this compound aimed to improve upon the oral bioavailability of acyclovir. Despite promising initial clinical data for herpes zoster, the development of this compound was ultimately discontinued.[9] Acyclovir and its prodrug valacyclovir remain mainstays in the clinical management of herpesvirus infections. The comparative study of these two molecules provides valuable insights into the ongoing efforts in antiviral drug design and development, highlighting the importance of optimizing both molecular structure and activation pathways to enhance therapeutic efficacy.

References

- 1. Aciclovir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dermnetnz.org [dermnetnz.org]

- 5. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Valaciclovir - Wikipedia [en.wikipedia.org]

- 8. Acyclovir for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]

- 9. This compound - AdisInsight [adisinsight.springer.com]

- 10. This compound versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial [pubmed.ncbi.nlm.nih.gov]

Valomaciclovir Prodrug Conversion to Omaciclovir: A Technical Overview

Introduction

Valomaciclovir is an L-valine ester prodrug of the acyclic guanosine analog, omaciclovir.[1] Developed as an antiviral agent, it is active against members of the herpesvirus family, including the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles.[1] The prodrug strategy is a common and effective approach in pharmaceutical development to enhance the biopharmaceutical properties of a therapeutically active molecule. In the case of this compound, this strategy aims to improve the oral bioavailability of the polar parent drug, omaciclovir. Upon oral administration, this compound is efficiently absorbed and subsequently converted in vivo to the active antiviral agent, omaciclovir, which then exerts its therapeutic effect by inhibiting viral DNA polymerase.[1] This guide provides a detailed technical examination of the metabolic conversion of this compound to omaciclovir, intended for researchers and professionals in drug development.

Chemical and Physical Properties

The physicochemical characteristics of the prodrug and its active metabolite are fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This compound is structurally composed of the active drug, omaciclovir, linked to the amino acid L-valine via an ester bond. This modification increases its lipophilicity, facilitating absorption from the gastrointestinal tract.

| Property | This compound | Omaciclovir |

| IUPAC Name | [(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] (2S)-2-amino-3-methylbutanoate[1] | 9-[(3R)-3-(hydroxymethyl)-4-hydroxybutyl]-1H-purin-6-amine |

| Molecular Formula | C₁₅H₂₄N₆O₄[1][2] | C₁₀H₁₅N₅O₃[3] |

| Molecular Weight | 352.39 g/mol [1][2] | 253.26 g/mol [3] |

| PubChem CID | 135544014[1] | 9882250 |

| InChIKey | ATSZELKUSAREPW-ZJUUUORDSA-N[2] | SCBFBAWJWLXVHS-ZCFIWIBFSA-N[3] |

Metabolic Conversion Pathway

The activation of this compound is an enzymatic process that occurs rapidly following absorption. The core mechanism is the hydrolysis of the L-valine ester bond, which releases the active drug, omaciclovir, and the naturally occurring amino acid, L-valine. This biotransformation is primarily mediated by a class of enzymes known as esterases.

While the specific enzyme responsible for this compound hydrolysis is not definitively named in the provided literature, the conversion of the structurally similar prodrug, valacyclovir, is catalyzed by an enzyme identified as human valacyclovirase (VACVase), also known as Biphenyl Hydrolase-Like (BPHL) protein.[4][5][6] This enzyme is a specific α-amino acid ester hydrolase.[5] It is highly probable that the same or a closely related enzyme is responsible for the activation of this compound. These enzymes are abundant in the liver and intestines, ensuring efficient first-pass metabolism of the prodrug into its active form.[7]

Experimental Protocols

Determining the rate and extent of prodrug conversion is critical in drug development. This is typically assessed using in vitro models employing tissue homogenates or cell lines that express the relevant metabolic enzymes. The following is a generalized protocol for an in vitro hydrolysis assay.

Objective: To quantify the rate of this compound conversion to omaciclovir in a biological matrix (e.g., liver S9 fraction).

Materials:

-

This compound reference standard

-

Omaciclovir reference standard

-

Liver S9 fraction (human, rat, or other species)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

-

Internal Standard (IS) for analytical quantification (e.g., a structurally similar, stable-isotope labeled molecule)

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

In a microcentrifuge tube, pre-warm the liver S9 fraction and phosphate buffer at 37°C for 5 minutes.

-

The final incubation mixture should contain the S9 fraction (e.g., 1 mg/mL protein concentration) and phosphate buffer.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed S9 incubation mixture to achieve the desired final substrate concentration (e.g., 1-10 µM).

-

-

Time-Course Sampling:

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately terminate the enzymatic reaction in the aliquot by adding a volume (e.g., 150 µL) of ice-cold ACN containing the IS. This step also serves to precipitate proteins.

-

As a negative control, prepare a "time 0" sample by adding the quenching solution before the addition of the prodrug.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and the newly formed omaciclovir.

-

The disappearance of the parent prodrug and the appearance of the active metabolite are plotted against time.

-

-

Data Analysis:

-

Calculate the rate of hydrolysis. If the substrate concentration is below the enzyme's Kₘ, the clearance can be determined from the slope of the natural log of the remaining parent drug concentration versus time.

-

References

- 1. This compound | C15H24N6O4 | CID 135544014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of prodrug activation by human valacyclovirase, an alpha-amino acid ester hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and specificity of a human valacyclovir activating enzyme: a homology model of BPHL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Preclinical Development of Valomaciclovir for Infectious Mononucleosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for Valomaciclovir specifically for the treatment of infectious mononucleosis (IM) caused by Epstein-Barr virus (EBV) is limited. This guide synthesizes the available information on this compound and its active metabolite, Omaciclovir, and draws context from the more extensively studied anti-herpesviral agent, Valacyclovir, to provide a comprehensive overview for research and development professionals.

Introduction

Infectious mononucleosis, primarily caused by the Epstein-Barr virus, is a common acute viral illness, particularly in adolescents and young adults. While typically self-limiting, the associated fatigue and other symptoms can be debilitating and protracted. Currently, there is no approved antiviral therapy specifically for IM. This compound (also known as MIV-606) is an investigational antiviral agent that has been evaluated for its potential to treat EBV infections. It is the L-valine ester prodrug of Omaciclovir (also known as H2G or (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine), which is the active antiviral compound. The esterification is designed to enhance oral bioavailability compared to the parent drug.

This technical guide provides an in-depth overview of the preclinical and early clinical development of this compound for infectious mononucleosis, focusing on its mechanism of action, available efficacy data, and relevant experimental methodologies.

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active form, Omaciclovir, after oral administration. Omaciclovir is a nucleoside analog that targets viral DNA synthesis. Its mode of action is similar to that of acyclovir, the active metabolite of Valacyclovir, but with some key differences.[1]

The proposed mechanism involves a multi-step intracellular activation:

-

Phosphorylation: Omaciclovir is phosphorylated to its monophosphate form by viral thymidine kinase (TK). This is a critical step for selectivity, as viral TK is much more efficient at phosphorylating the drug than cellular kinases.

-

Further Phosphorylation: Cellular enzymes subsequently convert the monophosphate to the diphosphate and then the active triphosphate form, Omaciclovir-triphosphate.

-

Inhibition of Viral DNA Polymerase: Omaciclovir-triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It is incorporated into the growing viral DNA chain.

-

Chain Elongation Limitation: Unlike acyclovir, which is an obligate chain terminator, the incorporation of Omaciclovir-triphosphate results in limited further chain elongation.[1] Additionally, Omaciclovir-triphosphate has a longer intracellular half-life than acyclovir-triphosphate, which may contribute to its antiviral activity.[1]

In Vitro Studies

Experimental Protocols

Antiviral Activity Assays (Hypothetical for this compound)

-

Objective: To determine the concentration of Omaciclovir required to inhibit EBV replication by 50% (EC50).

-

Cell Lines: EBV-producing B-cell lines (e.g., B95-8) or epithelial cell lines (e.g., Akata cells) would be suitable.

-

Methodology (Plaque Reduction Assay):

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are infected with a known titer of EBV.

-

After a viral absorption period, the inoculum is removed and replaced with media containing serial dilutions of Omaciclovir.

-

The plates are incubated for a period sufficient for viral replication and plaque formation.

-

Cells are fixed and stained (e.g., with crystal violet), and viral plaques are counted.

-

The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to untreated controls.

-

-

Methodology (qPCR-based Assay):

-

EBV-permissive cells are treated with various concentrations of Omaciclovir and subsequently infected with EBV.

-

After an incubation period, total DNA is extracted from the cells.

-

Quantitative PCR (qPCR) is performed to quantify the number of EBV DNA copies.

-

The EC50 is determined as the concentration of the drug that reduces the viral DNA copy number by 50%.

-

Cytotoxicity Assays

-

Objective: To determine the concentration of Omaciclovir that is toxic to host cells (CC50) and to calculate the selectivity index (SI = CC50/EC50).

-

Cell Lines: The same cell lines used for antiviral assays should be used, in an uninfected state.

-

Methodology (MTT Assay):

-

Cells are seeded in 96-well plates and treated with serial dilutions of Omaciclovir for the same duration as the antiviral assay.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

The formazan is solubilized, and the absorbance is read on a spectrophotometer.

-

The CC50 is calculated as the drug concentration that reduces cell viability by 50%.

-

In Vivo Studies

Specific preclinical animal model studies for this compound in the context of infectious mononucleosis have not been published. The development of animal models for EBV is challenging due to the virus's strict human tropism.[3]

Relevant Animal Models for EBV Research

-

Humanized Mice: Severely immunodeficient mice reconstituted with human hematopoietic stem cells can be infected with EBV and can model aspects of human EBV infection and associated lymphoproliferative diseases.[3] These models could be used to assess the in vivo efficacy of this compound in reducing viral load and preventing pathology.

-

Non-Human Primates: New-world primates like cotton-top tamarins and common marmosets are susceptible to EBV infection and can develop lymphoproliferative disorders. Rhesus macaques can be infected with the closely related rhesus lymphocytocryptovirus, which serves as a model for EBV infection.[2]

Early Clinical Trial Data

A Phase I/II clinical trial (NCT00575185) was conducted to evaluate the anti-EBV activity of this compound in subjects with infectious mononucleosis.[1][4]

| Parameter | Description |

| Study Design | Randomized, placebo-controlled, double-blind.[4] |

| Participants | Subjects aged 15 years and older with acute infectious mononucleosis.[1] |

| Intervention | This compound (4 g/day ) or placebo for 21 days.[1][4] |

| Primary Outcome | Anti-EBV activity. |

Key Findings from a review of the trial:

-

This compound led to a significant decrease in the median EBV load in the oral compartment compared to placebo.[1]

-

A significantly greater proportion of individuals in the this compound group had at least a 2-log10 decrease in oral viral load compared to the placebo group.[1]

-

While the severity of illness improved more quickly in the this compound group, the rates were not statistically significant.[1]

Pharmacokinetics

This compound is a prodrug designed for improved oral bioavailability over its parent compound, Omaciclovir.[1] After oral administration, it is expected to be rapidly and extensively converted to Omaciclovir and the amino acid valine through first-pass metabolism by intestinal and/or hepatic esterases. This mechanism is analogous to that of Valacyclovir, which increases the bioavailability of acyclovir from 15-30% to about 55%.

| Pharmacokinetic Parameter | Valacyclovir (for comparison) | Expected for this compound |

| Bioavailability | ~55% (as acyclovir) | Higher than Omaciclovir |

| Metabolism | Rapidly and extensively converted to acyclovir and L-valine via first-pass metabolism. | Rapidly and extensively converted to Omaciclovir and L-valine. |

| Active Metabolite T-half | Acyclovir: ~2.5-3.3 hours in adults with normal renal function.[5] | Omaciclovir-triphosphate has a longer intracellular half-life than acyclovir-triphosphate.[1] |

Conclusion and Future Directions

This compound represents a targeted antiviral approach for the treatment of infectious mononucleosis. Its mechanism of action, through the active metabolite Omaciclovir, is to inhibit EBV DNA replication. Early clinical data suggest that this compound effectively reduces viral shedding in the oral cavity, a key site of EBV replication and transmission. However, a clear and statistically significant clinical benefit in reducing the severity of symptoms in acute IM has yet to be demonstrated.

The lack of publicly available, detailed preclinical data, particularly in vitro potency and in vivo efficacy in animal models, highlights a gap in the development narrative of this compound. For future development, the following would be critical:

-

Comprehensive In Vitro Profiling: Determination of the EC50, CC50, and selectivity index of Omaciclovir against various strains of EBV in different cell types (B-cells and epithelial cells).

-

Efficacy in Animal Models: Utilization of humanized mouse models to assess the impact of this compound on viral load in various compartments (blood, spleen, oral cavity) and on EBV-associated pathology.

-

Further Clinical Evaluation: Larger, well-powered clinical trials would be needed to definitively assess the clinical efficacy of this compound in shortening the duration and severity of infectious mononucleosis symptoms.

For researchers in the field, this compound remains an interesting candidate, and further investigation into its preclinical profile would be a valuable contribution to the development of therapies for EBV-associated diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. An animal model for acute and persistent Epstein-Barr virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Valacyclovir Pharmacokinetics and Exploratory Pharmacodynamics in Young Adults With Epstein-Barr Virus Infectious Mononucleosis - PMC [pmc.ncbi.nlm.nih.gov]

Valomaciclovir and the Inhibition of Viral DNA Polymerase: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the mechanism of action of valomaciclovir, a prodrug antiviral agent designed to inhibit viral DNA polymerase. Due to the limited availability of public preclinical data on this compound and its active metabolite, omaciclovir, this document will also draw upon the well-characterized analogous compound, valacyclovir, and its active form, acyclovir, to illustrate the core principles of this class of antiviral drugs.

Introduction to this compound

This compound (formerly known as EPB-348) is an orally administered prodrug of omaciclovir, an acyclic guanosine analogue.[1] Developed for the treatment of herpes zoster (shingles), it was designed to offer a simplified dosing regimen compared to existing therapies.[2] Clinical trials have evaluated the efficacy and safety of once-daily oral this compound in comparison to thrice-daily valacyclovir.[2]

The fundamental mechanism of action for this compound, like other nucleoside analogues, is the inhibition of viral DNA-directed DNA polymerase, a critical enzyme for viral replication.[1]

The DNA Polymerase Inhibition Pathway

The antiviral activity of this compound is contingent on its conversion to an active triphosphate form, which then interferes with the viral DNA synthesis process. While specific details for this compound are not extensively published, the pathway can be understood through the well-documented mechanism of valacyclovir and acyclovir.

Metabolic Activation

This compound is designed to be rapidly absorbed and converted to its active antiviral compound, omaciclovir. For the analogous compound valacyclovir, it is the L-valyl ester of acyclovir, and this formulation significantly increases the bioavailability of acyclovir.[3] This conversion is a critical first step in the activation pathway.

Following its formation, the active nucleoside analogue (omaciclovir or acyclovir) is selectively phosphorylated by a viral-encoded thymidine kinase (TK). This initial phosphorylation is a key step for the drug's selectivity, as viral TK is significantly more efficient at phosphorylating these analogues than cellular TK. Subsequently, cellular kinases further phosphorylate the monophosphate form to a diphosphate and then to the active triphosphate metabolite (e.g., acyclovir triphosphate or the presumed omaciclovir triphosphate).

Mechanism of Viral DNA Polymerase Inhibition

The active triphosphate metabolite inhibits viral DNA replication through two primary mechanisms:

-

Competitive Inhibition: The triphosphate analogue structurally resembles the natural deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the active site of the viral DNA polymerase.

-

Chain Termination: Once incorporated into the growing viral DNA strand, the acyclic nature of the analogue prevents the formation of the 3' to 5' phosphodiester bond with the next incoming nucleotide. This results in the termination of DNA chain elongation.

The combination of competitive inhibition and chain termination effectively halts viral replication.

Quantitative Data on DNA Polymerase Inhibition

| Compound | Virus | Enzyme | Assay Type | IC50 / Ki Value (µM) |

| Acyclovir Triphosphate | Herpes Simplex Virus 1 (HSV-1) | DNA Polymerase | Ki (dGTP competition) | 0.007 |

| Acyclovir Triphosphate | Herpes Simplex Virus 2 (HSV-2) | DNA Polymerase | Ki (dGTP competition) | 0.01 |

| Acyclovir Triphosphate | Varicella-Zoster Virus (VZV) | DNA Polymerase | Ki (dGTP competition) | 0.3 |

| Acyclovir Triphosphate | Human Cytomegalovirus (CMV) | DNA Polymerase | Ki (dGTP competition) | 0.7 |

| Acyclovir Triphosphate | Epstein-Barr Virus (EBV) | DNA Polymerase | Ki (dGTP competition) | 0.025 |

Table 1: Inhibitory activity of acyclovir triphosphate against various herpesvirus DNA polymerases. Data compiled from publicly available research.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the DNA polymerase inhibition pathway of nucleoside analogues like acyclovir. These methods would be applicable for the evaluation of omaciclovir.

Viral DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) or inhibition constant (Ki) of the active triphosphate metabolite against viral DNA polymerase.

Methodology:

-

Enzyme and Substrate Preparation:

-

Purified recombinant viral DNA polymerase is used.

-

A synthetic DNA template-primer (e.g., poly(dC)-oligo(dG)) is prepared.

-

Radiolabeled deoxynucleotide triphosphates (e.g., [³H]dGTP) and unlabeled dNTPs are prepared.

-

The test compound (e.g., omaciclovir triphosphate) is serially diluted.

-

-

Reaction Mixture:

-

A reaction buffer containing MgCl₂, KCl, dithiothreitol, and bovine serum albumin is prepared.

-

The viral DNA polymerase, template-primer, and varying concentrations of the inhibitor are added to the buffer.

-

-

Initiation and Incubation:

-

The reaction is initiated by the addition of the dNTP mixture, including the radiolabeled dNTP.

-

The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

-

Termination and Measurement:

-

The reaction is stopped by the addition of trichloroacetic acid (TCA) or by spotting onto DEAE-filter-mats.

-

The unincorporated radiolabeled dNTPs are washed away.

-

The amount of incorporated radioactivity, representing DNA synthesis, is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a no-inhibitor control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

For Ki determination, the assay is performed with varying concentrations of both the inhibitor and the natural substrate (dGTP), and the data are analyzed using Lineweaver-Burk or Dixon plots.

-

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the effective concentration (EC50) of the parent compound (this compound) required to inhibit viral replication in cell culture.

Methodology:

-

Cell Culture:

-

A monolayer of susceptible host cells (e.g., Vero cells for HSV) is grown in multi-well plates.

-

-

Viral Infection:

-

The cell monolayers are infected with a known amount of virus to produce a countable number of plaques.

-

-

Drug Treatment:

-

After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound (this compound).

-

-

Incubation:

-

The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

-

-

Plaque Visualization and Counting:

-

The cell monolayers are fixed and stained (e.g., with crystal violet).

-

The number of plaques in each well is counted.

-

-

Data Analysis:

-

The percentage of plaque reduction at each drug concentration is calculated relative to a no-drug control.

-

The EC50 value is determined by plotting the percentage of plaque reduction against the log of the drug concentration.

-

Conclusion

This compound represents a continued effort to improve upon the therapeutic profiles of nucleoside analogue inhibitors of viral DNA polymerase. Its mechanism of action, centered on the targeted inhibition of this essential viral enzyme, is a well-established and effective antiviral strategy. While specific quantitative data on the interaction of its active metabolite, omaciclovir, with viral DNA polymerase is not extensively available in the public domain, the comprehensive understanding of the analogous compound, acyclovir, provides a robust framework for comprehending its biochemical pathway and antiviral effects. Further publication of preclinical data would be necessary for a complete and direct characterization of this compound's DNA polymerase inhibition pathway.

References

Methodological & Application

High-performance liquid chromatography (HPLC) for Valomaciclovir analysis

Application Note and Protocol for the HPLC Analysis of Valomaciclovir

Introduction

This compound is an antiviral drug candidate. As with any pharmaceutical compound, accurate and precise analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices during research, development, and quality control processes. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose.

Disclaimer: Publicly available information on specific HPLC methods for the analysis of This compound is limited. The following application note and protocol have been developed based on established and validated methods for valacyclovir , a structurally related antiviral prodrug. These protocols can serve as a robust starting point for the development and validation of an HPLC method tailored to this compound. It is imperative that any method adapted from this guide be thoroughly validated for specificity, linearity, accuracy, precision, and robustness for the analysis of this compound according to ICH guidelines.

Quantitative Data Summary

The following tables summarize typical HPLC method parameters and validation data from various published methods for the analysis of valacyclovir. These values provide a comparative overview and can guide the initial setup for this compound analysis.

Table 1: Chromatographic Conditions for Valacyclovir Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 | Cosmosil C-18 (250mm x 4.6mm, 5µm)[1] | Phenomenex C18 (250mm x 4.6mm, 5µm)[2] | Hypersil ODS C-18 (250 x 4.6 mm, 5µm)[3] |

| Mobile Phase | Methanol:Water (70:30)[4] | Methanol:10mM KH2PO4 Buffer (50:50)[1] | Methanol:Water (60:40), pH 3.5 with Acetic Acid[2] | Acetonitrile:Phosphate buffer (pH 3.6) (50:50 v/v)[3] |

| Flow Rate | Not Specified | 1.0 mL/min[1] | 0.8 mL/min[2] | 0.8 mL/min[3] |

| Detection (UV) | 252 nm[4] | 254 nm[1] | 251 nm[2] | 252 nm[3] |

| Retention Time | Not Specified | ~5.03 min[1] | 2.24 min[2] | 2.842 min[3] |

Table 2: Method Validation Parameters for Valacyclovir HPLC Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range (µg/mL) | 10 - 50[4] | 10 - 50[1] | 25 - 150[2] | 0.5 - 200[3] |

| Correlation Coefficient (r²) | 0.9998[4] | 0.998[1] | 0.9998[2] | Not Specified |

| Accuracy (% Recovery) | 98.88 - 102.47[4] | RSD < 2%[1] | Not Specified | 98.13 - 101.46[3] |

| Precision (RSD) | < 2%[4] | < 2%[1] | Not Specified | Not Specified |

| LOD (µg/mL) | 0.388[4] | Not Specified | 0.000124[2] | Not Specified |

| LOQ (µg/mL) | Not Specified | Not Specified | 0.0003759[2] | Not Specified |

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a generalized procedure for the quantitative analysis of a this compound sample. This should be considered a baseline method that requires optimization and validation for the specific analyte and matrix.

2.1. Objective

To quantify the concentration of this compound in a given sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

2.2. Materials and Reagents

-

This compound reference standard

-

This compound sample (bulk drug or formulation)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Phosphate buffer salts (e.g., potassium dihydrogen phosphate)

-

Acids/bases for pH adjustment (e.g., phosphoric acid, glacial acetic acid)

-

0.45 µm membrane filters

2.3. Equipment

-

HPLC system with a UV detector, pump, autosampler, and column oven

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

2.4. Preparation of Solutions

-

Mobile Phase Preparation (Example): Prepare a mobile phase consisting of a 50:50 (v/v) mixture of methanol and 10mM potassium dihydrogen phosphate buffer.[1] Adjust the pH of the buffer to 3.5 with phosphoric acid before mixing with the organic solvent. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 15-20 minutes.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of mobile phase and then make up the volume with the mobile phase.[2]

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., by serial dilution) to cover the expected concentration range of the sample.[2]

-

Sample Preparation (from tablets): Weigh and powder a sufficient number of tablets.[2] Transfer an amount of powder equivalent to a known weight of this compound into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve the active ingredient, and then dilute to the mark with the mobile phase.[2] Filter the solution through a 0.45 µm syringe filter before injection.[2]

2.5. Chromatographic Procedure

-

System Setup: Set up the HPLC system with the C18 column and the prepared mobile phase.

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

-

Data Acquisition: Record the chromatograms and the peak areas for each injection. The UV detector should be set at a wavelength that provides maximum absorbance for this compound (e.g., around 251-254 nm, which is common for similar structures).[1][2]

2.6. Data Analysis

-

Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the working standard solutions.

-

Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Use the peak area of the sample and the regression equation to calculate the concentration of this compound in the sample.

Visualization of Workflow and Metabolic Conversion

3.1. HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a pharmaceutical compound like this compound.

Caption: General workflow for HPLC analysis.

3.2. Prodrug Conversion Pathway

Valacyclovir is a prodrug of acyclovir, meaning it is converted into the active drug, acyclovir, in the body.[5] this compound is also a prodrug. The diagram below illustrates this general metabolic activation concept.

References

- 1. UV and HPLC analysis for valacyclovir hydrochloride validation. [wisdomlib.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. HPLC Determination of Valacyclovir on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. Valaciclovir Analyzed with HPLC - AppNote [mtc-usa.com]

Valomaciclovir Antiviral Activity: Application Notes and Protocols for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral activity of Valomaciclovir against Epstein-Barr Virus (EBV) and Varicella-Zoster Virus (VZV) using common cell culture-based assays. This compound, a prodrug of omaciclovir, is a nucleoside analog that demonstrates potent inhibitory effects on the replication of several herpesviruses.

Mechanism of Action

This compound is rapidly converted to its active form, omaciclovir, in the body. Omaciclovir, a guanosine analog, is phosphorylated by viral thymidine kinase (TK) and subsequently by cellular kinases to its triphosphate form. This active triphosphate metabolite competitively inhibits viral DNA polymerase, leading to the termination of the growing viral DNA chain and the suppression of viral replication.

Data Presentation: Antiviral Potency of this compound's Active Metabolite and Related Compounds

| Compound | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Citation |

| Acyclovir | Epstein-Barr Virus (EBV) | Lymphoblastoid cells | Not Specified | 0.3 | [1] |

| Acyclovir | Epstein-Barr Virus (EBV) | Not Specified | Not Specified | 4.4 - 13.3 | [2] |

| Acyclovir | Varicella-Zoster Virus (VZV) | Human diploid lung cells | Plaque Reduction | 2.06 - 6.28 | [3] |

Experimental Protocols

Detailed methodologies for key in vitro assays to determine the antiviral efficacy of this compound are provided below.

Plaque Reduction Assay (PRA) for Varicella-Zoster Virus (VZV)

This assay is the gold standard for quantifying infectious virus and assessing the ability of an antiviral compound to inhibit the formation of viral plaques.

Materials:

-

Human foreskin fibroblasts (HFF) or MRC-5 cells

-

Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Varicella-Zoster Virus (VZV) stock

-

This compound

-

Methylcellulose overlay medium (e.g., 1.2% methylcellulose in EMEM with 2% FBS)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Protocol:

-

Cell Seeding: Seed HFF or MRC-5 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of VZV calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: Prepare serial dilutions of this compound in methylcellulose overlay medium.

-

Overlay: After the adsorption period, remove the viral inoculum and gently add the methylcellulose overlay containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days, or until plaques are visible.

-

Staining and Plaque Counting: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cell monolayer with crystal violet solution for 10-15 minutes. Gently wash the wells with water and allow them to dry.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value (the concentration of this compound that reduces the number of plaques by 50%) is determined by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve fitting model.

Viral Yield Reduction Assay for Epstein-Barr Virus (EBV)

This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

EBV-producing cell line (e.g., B95-8)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound

-

EBV-negative B-cell line for titration (e.g., Raji cells)

-

96-well cell culture plates

-

Reagents for quantifying viral yield (e.g., qPCR reagents for EBV DNA)

Protocol:

-

Cell Treatment: Seed the EBV-producing cell line (e.g., B95-8) in a suitable culture flask or plate. Add serial dilutions of this compound to the cell culture. Include a virus control (no drug).

-

Incubation: Incubate the cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days) at 37°C in a humidified 5% CO2 incubator.

-

Virus Harvest: After the incubation period, harvest the cell supernatant, which contains the progeny virus. Clarify the supernatant by centrifugation to remove cell debris.

-

Virus Titration (by qPCR):

-

Extract viral DNA from the harvested supernatants.

-

Perform quantitative PCR (qPCR) using primers and probes specific for a conserved region of the EBV genome (e.g., BamHI W fragment).

-

Generate a standard curve using known quantities of EBV DNA to quantify the number of viral genome copies in each sample.

-

-

Data Analysis: The viral yield in each drug-treated sample is compared to the viral yield in the untreated control. The percentage of yield reduction is calculated. The EC50 value (the concentration of this compound that reduces the viral yield by 50%) is determined from a dose-response curve.

Quantitative PCR (qPCR)-Based Assay for EBV Antiviral Testing

This high-throughput assay measures the inhibition of viral DNA replication by quantifying the amount of viral DNA in treated cells.

Materials:

-

EBV-positive cell line capable of lytic replication (e.g., Akata cells induced with anti-IgG, or P3HR-1 cells)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound

-

DNA extraction kit

-

qPCR primers and probe specific for a lytic EBV gene (e.g., BZLF1 or BMRF1)

-

qPCR master mix and instrument

Protocol:

-

Cell Seeding and Treatment: Seed the EBV-positive cells in a 96-well plate. Add serial dilutions of this compound to the wells. Include appropriate controls (virus control without drug, cell control without virus and drug).

-

Induction of Lytic Cycle (if necessary): For cell lines like Akata, induce the lytic cycle by adding anti-human IgG to the culture medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

DNA Extraction: Lyse the cells and extract total DNA from each well using a commercial DNA extraction kit.

-

qPCR Analysis: Perform qPCR using primers and a probe specific for an EBV lytic gene to quantify the amount of viral DNA. Use a housekeeping gene (e.g., beta-actin) for normalization.

-